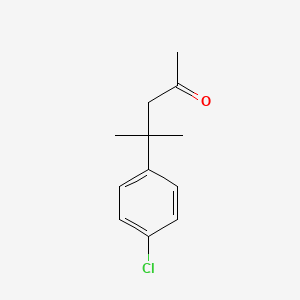
4-(4-Chlorophenyl)-4-methylpentan-2-one
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This could involve various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, its stereochemistry, and its electronic structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity towards various reagents, the mechanisms of its reactions, and the products it forms.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as its melting point, boiling point, solubility, and density. Its chemical properties could include its acidity or basicity, its redox potential, and its stability.Applications De Recherche Scientifique
Facile Preparation and Characterization of Compounds
The synthesis of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including compounds similar to 4-(4-Chlorophenyl)-4-methylpentan-2-one, has been explored. These compounds have been characterized using various spectroscopic techniques and studied for their nonlinear optical (NLO) properties, natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs). The research found that these compounds exhibit interesting photophysical and charge transfer properties, making them potential candidates for various applications in material science (Khalid et al., 2020).
Phase Equilibrium Measurement and Thermodynamic Modeling
The extraction capacity of 4-Methylpentan-2-one has been evaluated in studies focused on the separation of compounds. For instance, phase equilibrium measurements and thermodynamic modeling have been conducted to assess its performance in extracting methylphenols from water. Such studies are crucial for environmental engineering and science, especially in designing processes for the removal of pollutants from water bodies (Yun Chen et al., 2017).
Catalysis and Chemical Transformations
Research has also been conducted on the use of ceria and ceria-zirconia nanocomposite oxides supported on silica for the selective dehydration of 4-methylpentan-2-ol to 4-methylpent-1-ene. This process is significant for the synthesis of polymers and chemicals, demonstrating the catalytic potential of these materials in facilitating environmentally significant reactions (B. M. Reddy et al., 2007).
Environmental Applications
Activated carbon derived from rattan sawdust has been studied for its capacity to adsorb 4-chlorophenol from aqueous solutions. This research is pivotal for environmental cleanup efforts, showcasing a sustainable approach to mitigating water pollution by removing toxic chlorinated organic compounds (B. Hameed et al., 2008).
Photoelectrochemical Sensors
The development of photoelectrochemical sensors based on heterojunctions between BiPO4 nanocrystals and BiOCl nanosheets for detecting 4-chlorophenol highlights the application of 4-(4-Chlorophenyl)-4-methylpentan-2-one-related compounds in environmental monitoring. Such sensors offer a highly sensitive and selective method for detecting toxic pollutants in water (P. Yan et al., 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, its environmental impact, and the precautions that need to be taken when handling it.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to its synthesis.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLXJEZHGWFCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283678 | |
| Record name | 4-(4-chlorophenyl)-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-methylpentan-2-one | |
CAS RN |
6269-30-3 | |
| Record name | NSC32879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-chlorophenyl)-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



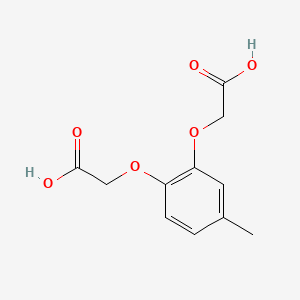

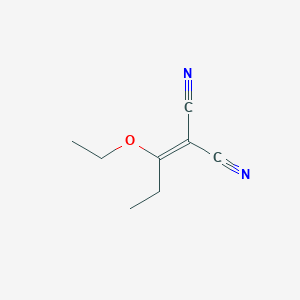
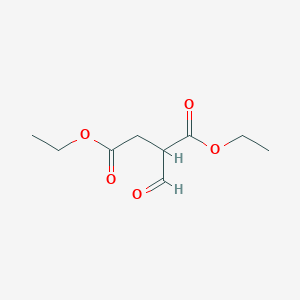
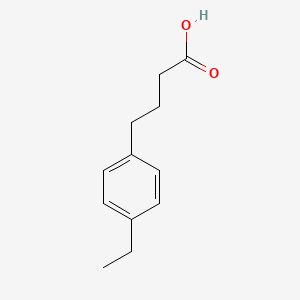
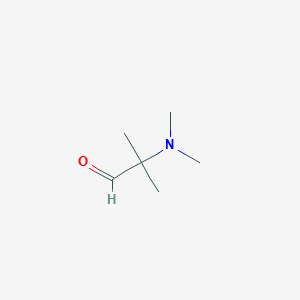
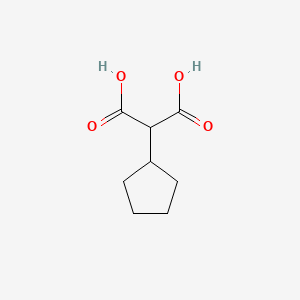
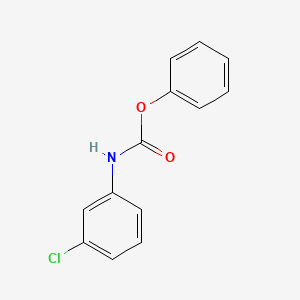
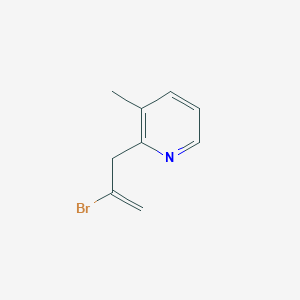

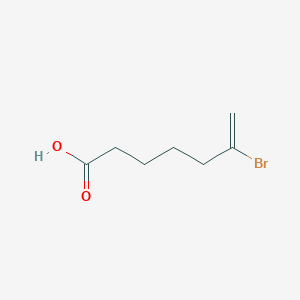
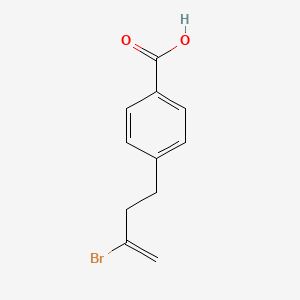

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)